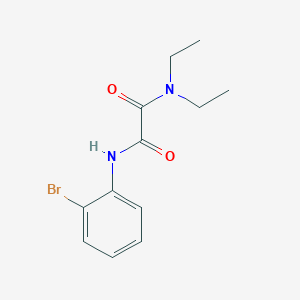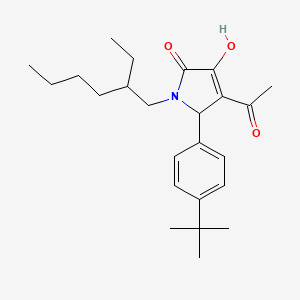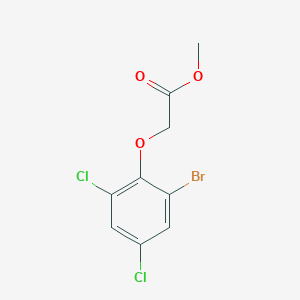![molecular formula C13H16INO B4715243 1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4715243.png)
1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one
描述
1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one, commonly known as IDIPP, is a chemical compound that belongs to the family of α,β-unsaturated ketones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IDIPP is a versatile molecule that possesses a unique structural feature, making it an attractive target for drug design and development.
作用机制
The mechanism of action of IDIPP involves the inhibition of the activity of COX-2 and LOX enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, IDIPP reduces the production of these inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
IDIPP has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant activity, which helps to protect cells from oxidative damage. IDIPP has also been shown to possess antiproliferative activity, which inhibits the growth of cancer cells. Additionally, IDIPP has been shown to possess antimicrobial activity, which helps to prevent the growth of bacteria and fungi.
实验室实验的优点和局限性
IDIPP possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it possesses a unique structural feature that makes it an attractive target for drug design and development. However, IDIPP also possesses some limitations for lab experiments. It is a highly reactive compound that requires careful handling to prevent degradation. Additionally, its solubility in water is limited, which can make it difficult to study its pharmacological properties.
未来方向
There are several future directions for the study of IDIPP. One area of research is the development of new drugs based on the structure of IDIPP. Researchers can modify the structure of IDIPP to improve its pharmacological properties and increase its efficacy. Another area of research is the study of the mechanism of action of IDIPP. Researchers can investigate the molecular interactions between IDIPP and its target enzymes to gain a better understanding of its pharmacological properties. Finally, researchers can study the potential applications of IDIPP in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, IDIPP is a versatile molecule that possesses several pharmacological properties. It has gained significant attention in the scientific community due to its potential applications in the development of new drugs. IDIPP inhibits the activity of COX-2 and LOX enzymes, leading to a reduction in inflammation. It possesses several advantages for lab experiments but also possesses some limitations. There are several future directions for the study of IDIPP, including the development of new drugs, the study of its mechanism of action, and the investigation of its potential applications in the treatment of various diseases.
科学研究应用
IDIPP has been extensively studied for its potential application in the development of new drugs. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. IDIPP has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
属性
IUPAC Name |
(E)-1-(4-iodoanilino)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-13(2,3)12(16)8-9-15-11-6-4-10(14)5-7-11/h4-9,15H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZQIELNWXTXAR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4715162.png)
![N-(2-furylmethyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4715163.png)
![{[2-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4715171.png)
![2,6-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4715179.png)
![6-bromo-N-butyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4715190.png)


![3-(1,3-benzodioxol-5-yl)-6-methyl-4-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4715204.png)
![N-(2,4-dimethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4715207.png)
![methyl (5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4715212.png)

![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4715236.png)

